REACTION_CXSMILES
|
I[CH2:2][CH2:3][N:4]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]1[CH2:10][C:11]([O:13][CH3:14])=[O:12].[Cl-].[Na+]>CN(C)C=O>[Cl:9][C:7]1[CH:6]=[C:5]2[CH:10]([C:11]([O:13][CH3:14])=[O:12])[CH2:2][CH2:3][N:4]2[CH:8]=1 |f:1.2|
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Name
|
methyl 1-(2-iodoethyl)-4-chloropyrrol-2-acetate
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
ICCN1C(=CC(=C1)Cl)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
of 50% sodium hydride in mineral oil (0.053 mol.) is washed free of the carrier with dry hexane (2×20 ml.)
|
Type
|
ADDITION
|
Details
|
of anhydrous dimethylformamide is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 0°
|
Type
|
ADDITION
|
Details
|
To this mixture is added
|
Type
|
EXTRACTION
|
Details
|
the product extracted into benzene (3×200 ml.)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with water (2×100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product (8.52 g.) is purified by column chromatography on silica gel (245 g.)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2N(CCC2C(=O)OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |